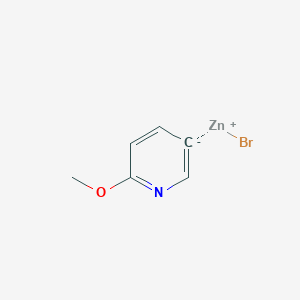
(6-Methoxypyridin-3-yl)zinc bromide, 0.25 M in THF
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-Methoxypyridin-3-yl)zinc bromide, 0.25 M in THF, is a zinc-containing organic compound that has been used in a variety of laboratory experiments. It is a white, crystalline solid that is soluble in THF, a common solvent. It is a versatile reagent that has been used in a number of synthetic reactions, including the synthesis of heterocyclic compounds. The compound has also been studied for its potential applications in the field of medicine, as it has been shown to have a number of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
(6-Methoxypyridin-3-yl)zinc bromide, 0.25 M in THF, has a number of scientific research applications. It has been used in the synthesis of heterocyclic compounds, as well as in the synthesis of organic compounds such as amines and alcohols. It has also been used in the synthesis of polymers, as it can be used to catalyze the polymerization of vinyl monomers. In addition, the compound has been studied for its potential applications in the field of medicine, as it has been shown to have a number of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of (6-Methoxypyridin-3-yl)zinc bromide, 0.25 M in THF, is not completely understood. It is believed that the compound acts as a Lewis acid, forming a coordination complex with the substrate. This coordination complex facilitates the reaction, allowing for the formation of the desired product.
Biochemical and Physiological Effects
(6-Methoxypyridin-3-yl)zinc bromide, 0.25 M in THF, has been studied for its potential applications in the field of medicine. It has been shown to have a number of biochemical and physiological effects. For example, the compound has been shown to inhibit the growth of certain cancer cells in vitro, as well as to reduce inflammation. It has also been shown to reduce the level of cholesterol in the blood, as well as to reduce the risk of cardiovascular disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(6-Methoxypyridin-3-yl)zinc bromide, 0.25 M in THF, has a number of advantages and limitations for use in laboratory experiments. One of the main advantages of the compound is its solubility in THF, which makes it easy to use in a variety of reactions. Additionally, the compound is relatively stable, and can be stored for long periods of time without significant degradation. However, the compound is sensitive to heat and can decompose at higher temperatures, so it is important to keep the reaction temperature as low as possible. Additionally, the compound is toxic, so it is important to take proper safety precautions when handling it.
Direcciones Futuras
The potential applications of (6-Methoxypyridin-3-yl)zinc bromide, 0.25 M in THF, are far-reaching. Future research could focus on further exploring the compound’s potential applications in medicine, as well as its potential use in the synthesis of other compounds. Additionally, research could be done to explore the compound’s potential uses in other fields, such as materials science or biotechnology. Finally, research could be done to further understand the compound’s mechanism of action, as well as to explore potential new synthesis methods.
Métodos De Síntesis
(6-Methoxypyridin-3-yl)zinc bromide, 0.25 M in THF, can be synthesized from the reaction of zinc bromide and 6-methoxypyridine in a THF solution. The reaction is carried out in an inert atmosphere, such as nitrogen or argon. It is important to note that the reaction must be carried out at a low temperature, as the compound is sensitive to heat and can decompose at higher temperatures.
Propiedades
IUPAC Name |
bromozinc(1+);6-methoxy-3H-pyridin-3-ide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6NO.BrH.Zn/c1-8-6-4-2-3-5-7-6;;/h2,4-5H,1H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJOGPLPHFGDYCB-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=[C-]C=C1.[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNOZn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Methoxypyridin-3-yl)zinc bromide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














